4-chloro-N-methoxy-N,3-dimethylbenzamide CAS 904923-60-0 properties
4-chloro-N-methoxy-N,3-dimethylbenzamide CAS 904923-60-0 properties
Topic: (CAS 904923-60-0) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Optimizing Carbonyl Installation via Weinreb Amide Chemistry
Executive Summary
4-Chloro-N-methoxy-N,3-dimethylbenzamide (CAS 904923-60-0) is a specialized functionalized benzamide derivative belonging to the class of Weinreb amides .[1] It serves as a critical electrophilic building block in medicinal chemistry, specifically designed to facilitate the controlled synthesis of aryl ketones and aldehydes without the risk of over-addition common to standard ester or acid chloride electrophiles.
This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical profile, synthetic pathways, and its pivotal role as a "carbonyl anchor" in the development of lipophilic pharmacophores containing the 4-chloro-3-methylphenyl moiety—a structural motif frequently observed in kinase inhibitors and agrochemicals to enhance metabolic stability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is characterized by the N-methoxy-N-methylamide functionality, which imparts unique stability against nucleophilic attack until aqueous workup.
Table 1: Physicochemical Properties
| Property | Data | Note |
| CAS Number | 904923-60-0 | Unique Identifier |
| IUPAC Name | 4-chloro-N-methoxy-N,3-dimethylbenzamide | |
| Molecular Formula | C₁₁H₁₄ClNO₂ | |
| Molecular Weight | 227.69 g/mol | |
| Core Moiety | Weinreb Amide | Facilitates chelation-controlled addition |
| Physical State | Solid (Crystalline Powder) | Typical for class; melting point ~50–80°C (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrophobic aromatic core |
| LogP (Predicted) | ~2.5 – 2.8 | Moderate lipophilicity suitable for CNS penetration models |
Synthetic Route & Manufacturing Protocol
The synthesis of CAS 904923-60-0 typically proceeds via the amidation of 4-chloro-3-methylbenzoic acid . Below is a field-proven protocol utilizing carbodiimide coupling, favored for its mild conditions and high yield.
Experimental Protocol: Acid to Weinreb Amide Conversion
Objective: Synthesis of 4-chloro-N-methoxy-N,3-dimethylbenzamide from 4-chloro-3-methylbenzoic acid.
Reagents:
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Starting Material: 4-Chloro-3-methylbenzoic acid (1.0 equiv)
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Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
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Coupling Agent: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)
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Base: Triethylamine (Et₃N) or DIPEA (3.0 equiv)
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Catalyst: HOBt (Hydroxybenzotriazole) (1.0 equiv) - Optional to suppress racemization (not strictly necessary for achiral acids but good practice).
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Solvent: Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step Methodology:
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Activation: Charge a reaction vessel with 4-chloro-3-methylbenzoic acid and dry DCM under an inert atmosphere (N₂). Add EDCI and HOBt. Stir at 0°C for 30 minutes to form the active ester.
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Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride in one portion.
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Basification: Dropwise add Et₃N to the mixture. Note: Exotherm may occur; maintain temperature <5°C during addition.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.
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Workup: Quench with 1N HCl (to remove unreacted amine/EDCI). Extract the aqueous layer with DCM (2x).[2] Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.[2]
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the target Weinreb amide as a white/off-white solid.
Diagram 1: Synthetic Workflow (DOT)
Caption: Synthesis of CAS 904923-60-0 via carbodiimide-mediated coupling of the benzoic acid precursor.
Reactivity & Applications: The Weinreb Advantage
The primary utility of CAS 904923-60-0 lies in its ability to undergo nucleophilic acyl substitution without over-addition. This is critical when synthesizing complex pharmaceutical intermediates where the "4-chloro-3-methylphenyl" moiety acts as a hydrophobic anchor.
Mechanism of Action: The Chelation Model
Unlike standard esters, which collapse to ketones during reaction and subsequently react again with the nucleophile to form tertiary alcohols, the Weinreb amide forms a stable 5-membered cyclic intermediate .
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Nucleophilic Attack: An organometallic reagent (R-M, e.g., Grignard or Organolithium) attacks the carbonyl carbon.
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Chelation Stabilization: The metal cation (Mg²⁺ or Li⁺) is chelated by both the carbonyl oxygen and the methoxy oxygen of the amide. This "locks" the tetrahedral intermediate and prevents the expulsion of the leaving group (N-methoxy-N-methyl amine) during the reaction conditions.
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Hydrolysis: Upon acidic quench (H₃O⁺), the intermediate collapses, expelling the amine and releasing the desired ketone.
Diagram 2: Weinreb Chelation Mechanism (DOT)
Caption: The metal-chelated intermediate prevents over-addition, ensuring exclusive ketone formation.
Key Applications in Drug Discovery[2][5][10][11]
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Kinase Inhibitor Synthesis: The 4-chloro-3-methyl motif is bioisosteric to other di-substituted phenyl rings found in Type II kinase inhibitors (e.g., Sorafenib analogs). The Weinreb amide allows the attachment of heterocycles or aliphatic chains to this core via ketone synthesis.
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Aldehyde Generation: Reduction of CAS 904923-60-0 with LiAlH₄ (LAH) yields the corresponding aldehyde, a precursor for reductive amination sequences.
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Metabolic Stability: The chlorine atom at the para position blocks metabolic oxidation (CYP450), while the meta-methyl group adds steric bulk, reducing rotational freedom and potentially improving binding selectivity.
Handling, Stability, and Safety
While specific MSDS data for this exact CAS is niche, handling protocols follow the standards for halogenated benzamides.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk over long periods).
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Incompatibility: Strong oxidizing agents, strong acids, and strong bases.
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Purity Check: Verify via ¹H-NMR (Characteristic N-OMe singlet ~3.5 ppm, N-Me singlet ~3.3 ppm).
References
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Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
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ChemicalBook. (2024).[4] "4-Chloro-N-methoxy-N,3-dimethylbenzamide Properties & Suppliers". ChemicalBook Database. Link
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GuideChem. (2024). "CAS 904923-60-0 Synthesis and Technical Data". GuideChem Encyclopedia. Link
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Ishihara, Y. (2024).[4][5] "Roles of the Chloro and Methoxy Groups in Drug Discovery". Drug Hunter. Link
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Sigma-Aldrich. (2024). "Weinreb Amide Synthesis Protocols". Sigma-Aldrich Technical Library. Link
